Alisol F

Description

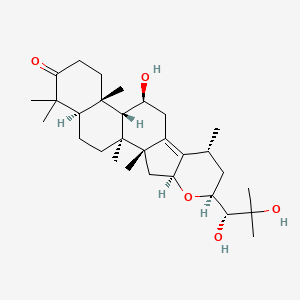

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,4S,6S,8R,12S,13S,14S,19R)-6-[(1R)-1,2-dihydroxy-2-methylpropyl]-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-16-13-19(25(33)27(4,5)34)35-20-15-30(8)17(23(16)20)14-18(31)24-28(6)11-10-22(32)26(2,3)21(28)9-12-29(24,30)7/h16,18-21,24-25,31,33-34H,9-15H2,1-8H3/t16-,18+,19+,20+,21+,24+,25-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKJSQIXVXWFBK-SLGDLKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155521-45-2 | |

| Record name | Alisol F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155521452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALISOL F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQC8D2QG5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Alisol F in Liver Cells

Abstract

This compound, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has demonstrated significant hepatoprotective activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound in liver cells. The primary focus is on its potent anti-inflammatory effects and its role in regulating lipid metabolism, which are critical in the pathogenesis of various liver diseases, including acute liver injury and non-alcoholic fatty liver disease (NAFLD). This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: Anti-Inflammatory Effects

This compound exerts robust anti-inflammatory effects in liver cells primarily by suppressing key signaling pathways that orchestrate the inflammatory response. In models of acute liver injury, such as those induced by lipopolysaccharide (LPS) and D-galactosamine (D-gal), this compound effectively mitigates the inflammatory cascade.[1][2]

Inhibition of Pro-inflammatory Mediators

This compound significantly inhibits the production of pro-inflammatory cytokines and enzymes. Studies have shown that it suppresses the expression and release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][2] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the production of inflammatory mediators like nitric oxide (NO).[1][2]

Modulation of Key Signaling Pathways

The anti-inflammatory activity of this compound is mediated through the inhibition of several upstream signaling cascades:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to reduce the phosphorylation of key MAPK members, including extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK).[1] The MAPK pathway is a critical transducer of extracellular signals that lead to cellular responses, including inflammation.[1]

-

NF-κB Signaling Pathway: A central regulator of inflammation, the Nuclear Factor-kappa B (NF-κB) pathway is a primary target of this compound. It prevents the degradation of IκB-α, the inhibitory protein of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of numerous pro-inflammatory genes.[1]

-

STAT3 Signaling Pathway: this compound also suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), another important transcription factor involved in the inflammatory response and cytokine signaling.[1][2]

Signaling Pathway Diagram: Anti-Inflammatory Action

References

- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Alisol F: A Triterpene with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Alisol F, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its anti-inflammatory, antiviral, and anticancer properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising natural compound.

Core Biological Activities

This compound exhibits a range of biological activities, primarily centered around the modulation of key signaling pathways involved in inflammation, viral replication, and cancer cell survival.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and the modulation of critical inflammatory signaling pathways. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that this compound can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1][2]

The underlying mechanism of its anti-inflammatory action involves the suppression of the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2] this compound has been shown to inhibit the phosphorylation of key proteins in these pathways, including ERK, JNK, p38, and STAT3, and to prevent the degradation of IκB-α, thereby blocking the nuclear translocation of NF-κB.[1]

Antiviral Activity against Hepatitis B Virus (HBV)

This compound has shown potent inhibitory activity against the Hepatitis B virus. Studies utilizing the HepG2.2.15 cell line, which stably expresses HBV, have demonstrated that this compound can significantly inhibit the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg).

Anticancer and Chemosensitizing Effects

While less explored than its other activities, this compound and its derivatives have shown potential in cancer therapy. Notably, this compound 24-acetate has been found to reverse multidrug resistance (MDR) in human breast cancer cells (MCF-7/DOX). This effect is attributed to the inhibition of P-glycoprotein (P-gp), a key efflux pump responsible for extruding chemotherapeutic drugs from cancer cells.[3] By inhibiting P-gp, this compound 24-acetate enhances the intracellular accumulation and nuclear localization of chemotherapeutic agents like doxorubicin, thereby increasing their cytotoxic efficacy.[3]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data reported for the biological activities of this compound and its derivatives.

| Activity | Assay System | Parameter | Value | Reference |

| Anti-HBV | HepG2.2.15 cells | IC50 for HBsAg secretion | 0.6 µM (this compound 24-acetate) | Not explicitly in results |

| Anti-HBV | HepG2.2.15 cells | IC50 for HBeAg secretion | 8.5 µM (this compound 24-acetate) | Not explicitly in results |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | Concentration-dependent | [1][2] |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibition of TNF-α, IL-1β, IL-6 | Concentration-dependent | [1][2] |

| MDR Reversal | MCF-7/DOX cells | IC50 of Doxorubicin alone | ~51.2 µM | [3] |

| MDR Reversal | MCF-7/DOX cells | IC50 of Doxorubicin + this compound 24-acetate (20 µM) | Significantly reduced | [3] |

Table 1: Summary of Quantitative Biological Activity Data for this compound and its Derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

a. Cell Culture and Treatment:

-

RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound (e.g., 3.3, 11, 33 µM) for 2 hours.[2]

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 4 hours for mRNA analysis, 24 hours for protein and cytokine analysis).[2]

b. Nitric Oxide (NO) Production Assay (Griess Test):

-

After 24 hours of LPS stimulation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant and incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

c. Cytokine Measurement (ELISA):

-

The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

d. Quantitative Real-Time PCR (qPCR) for iNOS and COX-2 mRNA Expression:

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR is performed using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

e. Western Blot Analysis for MAPK and NF-κB Signaling Pathways:

-

After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against phosphorylated and total forms of ERK, JNK, p38, IκB-α, and NF-κB p65 overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-Hepatitis B Virus (HBV) Activity Assay in HepG2.2.15 Cells

a. Cell Culture:

-

HepG2.2.15 cells are maintained in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and G418 (to maintain the HBV plasmid).

b. Treatment and Sample Collection:

-

Cells are seeded in 24-well or 96-well plates.

-

After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound.

-

The cell culture supernatant is collected at specific time points (e.g., day 3 and day 6) for the analysis of HBsAg and HBeAg.

-

Cells are harvested for the analysis of intracellular HBV DNA.

c. HBsAg and HBeAg Quantification (ELISA):

-

The levels of HBsAg and HBeAg in the culture supernatant are quantified using commercial ELISA kits following the manufacturer's protocols.

d. HBV DNA Quantification (qPCR):

-

Intracellular HBV DNA is extracted from the harvested cells.

-

The amount of HBV DNA is quantified by qPCR using specific primers targeting a conserved region of the HBV genome.

Reversal of Multidrug Resistance (MDR) Assay in MCF-7/DOX Cells

a. Cell Culture:

-

Doxorubicin-resistant MCF-7/DOX cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a specific concentration of doxorubicin to maintain the resistant phenotype.

b. Cell Viability Assay (MTT or CCK-8):

-

MCF-7/DOX cells are seeded in 96-well plates.

-

Cells are treated with various concentrations of doxorubicin alone or in combination with non-toxic concentrations of this compound 24-acetate (e.g., 5, 10, 20 µM).[3]

-

After 24 or 48 hours of incubation, a cell viability reagent (MTT or CCK-8) is added to each well.

-

After a further incubation period, the absorbance is measured at the appropriate wavelength.

-

The IC50 value of doxorubicin is calculated to determine the reversal of resistance.

c. Intracellular Doxorubicin Accumulation Assay:

-

MCF-7/DOX cells are treated with doxorubicin in the presence or absence of this compound 24-acetate.

-

After a specific incubation time, the cells are washed with ice-cold PBS and lysed.

-

The intracellular concentration of doxorubicin is measured using a fluorescence spectrophotometer (doxorubicin is fluorescent).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its anti-inflammatory activity.

Caption: this compound inhibits inflammatory pathways.

Caption: Workflow for anti-inflammatory assay.

Conclusion

This compound is a promising natural triterpene with well-documented anti-inflammatory, anti-HBV, and potential anticancer activities. Its mechanisms of action involve the modulation of key cellular signaling pathways, making it an attractive candidate for the development of novel therapeutics. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound. Further preclinical and clinical studies are warranted to translate these promising in vitro and in vivo findings into tangible clinical applications.

References

- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 24 Acetate Enhances Chemosensitivity and Apoptosis of MCF-7/DOX Cells by Inhibiting P-Glycoprotein-Mediated Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

Alisol F: A Technical Guide to its Source, Isolation, and Characterization from Alisma orientale

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisol F, a protostane-type triterpenoid isolated from the rhizomes of Alisma orientale (Alismataceae), has garnered significant interest within the scientific community for its diverse pharmacological activities. Notably, it has demonstrated potent anti-inflammatory, hepatoprotective, and antiviral properties. This technical guide provides an in-depth overview of the sourcing, isolation, purification, and characterization of this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and relevant biological signaling pathways.

Source Material

This compound is naturally present in the dried rhizomes of Alisma orientale, a perennial aquatic plant widely distributed in Asia. The rhizomes, commonly known as "Ze Xie" in traditional Chinese medicine, are the primary source for the extraction of this compound and other related bioactive triterpenoids. The quality and concentration of this compound in the plant material can be influenced by factors such as the geographical origin, cultivation practices, and harvesting time.

Isolation and Purification of this compound

The isolation of this compound from Alisma orientale rhizomes is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of triterpenoids from this plant source.

Experimental Protocol: Extraction

The initial step involves the extraction of crude triterpenoids from the dried and powdered rhizomes of Alisma orientale.

Materials and Equipment:

-

Dried and powdered rhizomes of Alisma orientale

-

95% Ethanol (EtOH)

-

Reflux apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

The powdered rhizomes of Alisma orientale are subjected to extraction with 95% ethanol. A common ratio is 1:10 (w/v) of plant material to solvent.[1]

-

The mixture is refluxed for 2 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

The ethanolic extracts are combined and filtered.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Experimental Protocol: Fractionation and Column Chromatography

The crude extract is subsequently fractionated to isolate compounds of interest. Silica gel column chromatography is a standard and effective method for the separation of triterpenoids like this compound.[2][3]

Materials and Equipment:

-

Crude ethanolic extract

-

Silica gel (100-200 mesh)

-

Glass chromatography column

-

Solvents: n-hexane, ethyl acetate (EtOAc), chloroform (CHCl₃), methanol (MeOH)

-

Thin-layer chromatography (TLC) plates (silica gel GF254)

-

UV lamp for visualization

Procedure:

-

The crude extract is suspended in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

A silica gel column is prepared using a slurry of silica gel in n-hexane.

-

The adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a gradient of solvents, typically starting with non-polar solvents and gradually increasing the polarity. A common solvent system is a gradient of n-hexane-ethyl acetate or chloroform-methanol.

-

Fractions are collected and monitored by TLC.

-

Fractions showing similar TLC profiles are combined. This compound-containing fractions are identified by comparison with a reference standard.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, a final purification step using preparative HPLC is often necessary.[4][5][6][7]

Materials and Equipment:

-

Partially purified this compound fraction

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

-

Solvents: Acetonitrile (ACN) and water (HPLC grade)

-

Fraction collector

Procedure:

-

The partially purified this compound fraction is dissolved in a suitable solvent (e.g., methanol).

-

The solution is filtered through a 0.45 µm filter.

-

The sample is injected into the preparative HPLC system.

-

Elution is performed using a gradient of acetonitrile and water. The specific gradient will need to be optimized based on the analytical HPLC results.

-

The elution is monitored at a suitable wavelength (e.g., 210 nm).

-

The peak corresponding to this compound is collected.

-

The purity of the collected fraction is confirmed by analytical HPLC.

Quantitative Data

The following tables summarize the quantitative data related to the analysis and characterization of this compound.

Table 1: HPLC Method for this compound Analysis

| Parameter | Value | Reference |

| Column | Shim-Pack CLC-ODS (C18), 6 mm x 150 mm, 5 µm | [8] |

| Mobile Phase | Acetonitrile (A) and Water (B) in a gradient elution | [8] |

| Detection | UV at 210 nm | |

| Flow Rate | Not specified | |

| Column Temperature | Not specified |

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [9] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | [9] |

| Precursor Ion (m/z) | 533.3 | [9] |

| Product Ion (m/z) | 487.3 | [9] |

Table 3: Spectroscopic Data for this compound Characterization

| Spectroscopic Method | Key Data Points | Reference |

| ¹H NMR | Specific chemical shifts and coupling constants characteristic of the protostane skeleton. | [10][11] |

| ¹³C NMR | Characteristic carbon signals confirming the triterpenoid structure. | [10][12] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure of this compound. | [9][13] |

Note: Specific ¹H and ¹³C NMR chemical shift values for this compound are dispersed in the literature and should be referenced from dedicated spectroscopic studies for precise structural elucidation.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.

Caption: Anti-inflammatory signaling pathway of this compound.

Conclusion

This technical guide provides a comprehensive framework for the isolation, purification, and characterization of this compound from Alisma orientale. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to investigate the therapeutic potential of this promising natural product. The elucidated workflow and signaling pathways offer a clear understanding of the experimental process and the molecular mechanisms underlying the bioactivity of this compound. Further research into optimizing isolation yields and exploring its full pharmacological profile is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. column-chromatography.com [column-chromatography.com]

- 4. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. agilent.com [agilent.com]

- 6. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 7. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]

- 8. Pharmacological Activities of Alisma orientale against Nonalcoholic Fatty Liver Disease and Metabolic Syndrome: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thieme-connect.de [thieme-connect.de]

- 12. bhu.ac.in [bhu.ac.in]

- 13. researchgate.net [researchgate.net]

Alisol F: A Technical Guide to its Anti-Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms underlying the anti-inflammatory effects of Alisol F, a triterpenoid isolated from Alisma orientale. The focus is on its modulation of core signaling pathways implicated in the inflammatory response. All quantitative data, experimental protocols, and pathway diagrams are derived from published research to facilitate further investigation and drug development efforts.

Core Inflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily by intervening in three critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. These pathways are central to the production of pro-inflammatory mediators.[1][2][3]

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB-α. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB-α is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.[1][4]

This compound has been shown to significantly suppress this pathway.[1][2] Studies demonstrate that this compound attenuates the LPS-stimulated phosphorylation of the p65 subunit.[1] Furthermore, it inhibits the phosphorylation of IκB-α, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[1]

The MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38, are crucial upstream regulators of inflammation that can influence NF-κB activation.[1][5] Inflammatory stimuli like LPS trigger the phosphorylation and activation of these kinases, which in turn amplify the inflammatory response.[1][6]

Research indicates that this compound clearly decreases the LPS-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner.[1][2] By inhibiting these upstream kinases, this compound effectively dampens the entire inflammatory cascade that leads to the production of pro-inflammatory cytokines.[1][7]

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is another critical route for cytokine signaling that drives inflammation.[8][9] Signal Transducer and Activator of Transcription 3 (STAT3), in particular, has been reported to be responsible for inducing the activation of NF-κB.[1] Upon activation by cytokines, JAKs phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and regulate gene expression.[8]

This compound has been found to attenuate the LPS-stimulated activation of STAT3.[1][2] By inhibiting the phosphorylation of STAT3, this compound disrupts this signaling axis, contributing to its overall anti-inflammatory effect and further suppressing the downstream activation of NF-κB.[1][7]

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings from studies using LPS-stimulated RAW 264.7 macrophages and an LPS/D-galactosamine-induced acute liver injury mouse model.[1]

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells [1]

| Parameter | This compound Concentration (μM) | Outcome |

| iNOS Protein Expression | 3.3, 11, 33 | Dose-dependent inhibition |

| COX-2 Protein Expression | 3.3, 11, 33 | Dose-dependent inhibition |

| iNOS mRNA Expression | 3.3, 11, 33 | Dose-dependent inhibition |

| COX-2 mRNA Expression | 3.3, 11, 33 | Dose-dependent inhibition |

| NO Production | 3.3, 11, 33 | Dose-dependent suppression |

| TNF-α Production | 3.3, 11, 33 | Dose-dependent suppression |

| IL-6 Production | 3.3, 11, 33 | Dose-dependent suppression |

| IL-1β Production | 3.3, 11, 33 | Dose-dependent suppression |

Table 2: Effect of this compound on Phosphorylation of Signaling Proteins in LPS-Stimulated RAW 264.7 Cells [1]

| Phosphorylated Protein | This compound Concentration (μM) | Outcome |

| p-p65 (NF-κB) | 3.3, 11, 33 | Dose-dependent inhibition |

| p-IκB-α | 3.3, 11, 33 | Dose-dependent inhibition |

| p-ERK1/2 | 3.3, 11, 33 | Clear decrease in activation |

| p-JNK | 3.3, 11, 33 | Clear decrease in activation |

| p-p38 | 3.3, 11, 33 | Clear decrease in activation |

| p-STAT3 | 3.3, 11, 33 | Attenuated activation |

Table 3: Effect of this compound on Liver Injury Markers in LPS/D-gal-Induced Mice [1]

| Parameter | Treatment Group | Outcome |

| Serum ALT | This compound | Significantly decreased vs. LPS/D-gal group |

| Serum AST | This compound | Significantly decreased vs. LPS/D-gal group |

| TNF-α Production | This compound | Inhibition |

| IL-1β Production | This compound | Inhibition |

| IL-6 Production | This compound | Inhibition |

Experimental Protocols

The following sections detail the methodologies employed in the studies cited, providing a framework for reproducibility.

In Vitro Anti-inflammatory Assays

-

Cell Line and Culture: RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[1]

-

Treatment: Cells are pretreated with varying concentrations of this compound (e.g., 3.3, 11, 33 μM) for 2 hours.[1][7] Subsequently, inflammation is induced by stimulating the cells with Lipopolysaccharide (LPS) at a concentration of 1 μg/mL.[1][3]

-

Western Blot Analysis: To analyze protein phosphorylation and expression, cells are typically stimulated with LPS for 30 minutes (for kinases) or 24 hours (for iNOS/COX-2).[1][7] Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., phospho-p65, phospho-ERK, iNOS) and corresponding total protein or loading controls (e.g., β-actin).[1]

-

Quantitative Real-Time PCR (qRT-PCR): For mRNA analysis, cells are stimulated with LPS for approximately 4 hours.[3] Total RNA is extracted, reverse-transcribed into cDNA, and subjected to qRT-PCR using specific primers for genes of interest like iNOS and COX-2.[3]

-

Cytokine and Nitric Oxide (NO) Measurement: To measure the production of secreted inflammatory mediators, cell culture supernatants are collected after 24 hours of LPS stimulation.[3] The concentration of NO is determined using the Griess reagent, while levels of cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercial ELISA kits.[1]

In Vivo Acute Liver Injury Model

-

Animal Model: An acute liver failure model is established in mice (e.g., male ICR mice) through intraperitoneal injection of LPS and D-galactosamine (D-gal).[1]

-

Treatment Protocol: Mice are randomly divided into groups: control, LPS/D-gal model, and this compound treatment groups. The treatment group receives this compound (e.g., via oral gavage) prior to the LPS/D-gal challenge.[1]

-

Sample Collection and Analysis: Several hours after the challenge, blood and liver tissues are collected. Serum is analyzed for levels of liver injury enzymes, alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2] Liver tissues are used for histopathological examination (e.g., H&E staining) and for Western blot analysis to assess the phosphorylation status of signaling proteins like ERK and JNK, and the activation of the NF-κB pathway.[1][2]

Conclusion

This compound demonstrates significant anti-inflammatory properties by comprehensively targeting multiple, interconnected signaling pathways. Its ability to inhibit the activation of NF-κB, MAPKs (ERK, JNK, p38), and STAT3 effectively shuts down the cellular machinery responsible for producing a wide array of pro-inflammatory mediators.[1][10] The quantitative data from both in vitro and in vivo studies provide strong evidence for its potential as a lead compound for the development of novel anti-inflammatory therapeutics, particularly for conditions such as acute liver failure.[1][2] The detailed protocols and pathway diagrams presented herein offer a foundational resource for researchers aiming to build upon these findings.

References

- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. mdpi.com [mdpi.com]

- 8. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. mdpi.com [mdpi.com]

In Vitro Anti-HBV Activity of Alisol F: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-hepatitis B virus (HBV) activity of Alisol F, a triterpene isolated from Alisma orientale. The document summarizes key quantitative data, details established experimental protocols, and visualizes workflows and related biological pathways to support further research and development.

Data Presentation: Quantitative Anti-HBV Activity

This compound has demonstrated notable inhibitory effects on the secretion of HBV antigens in vitro. The primary cell model used for these assessments is the HepG2.2.15 cell line, a human hepatoblastoma line that stably replicates and expresses HBV proteins. Key quantitative metrics for this compound's activity are summarized below.

| Parameter | Cell Line | Value | Reference(s) |

| IC₅₀ (HBsAg Secretion) | HepG2.2.15 | 0.6 µM | [1][2] |

| IC₅₀ (HBeAg Secretion) | HepG2.2.15 | 8.5 µM | [2] |

| CC₅₀ (Cytotoxicity) | HepG2.2.15 | Not Reported | |

| Selectivity Index (SI) | HepG2.2.15 | Not Calculable |

-

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit 50% of the viral antigen secretion.

-

CC₅₀ (50% Cytotoxic Concentration): The concentration of this compound that results in the death of 50% of the host cells. This value was not found for the HepG2.2.15 cell line in the reviewed literature.

-

Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity. This cannot be calculated without the CC₅₀ value.

Core Experimental Protocols

The following sections detail the standard methodologies employed to assess the in vitro anti-HBV activity of compounds like this compound.

Cell Line and Culture Conditions

-

Cell Line: The HepG2.2.15 cell line is the standard model for these assays. It is derived from the human hepatoblastoma cell line HepG2 and is characterized by its stable transfection with a plasmid containing the complete HBV genome, enabling it to consistently produce HBV virions, subviral particles, and antigens.

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or a similar high-glucose medium.

-

Supplementation: The medium is supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (e.g., penicillin-streptomycin) to prevent bacterial contamination, and a selective agent like G418 to maintain the HBV plasmid.

-

Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.

-

Cell Seeding: HepG2.2.15 cells are seeded into 96-well plates at a predetermined density (e.g., 1 × 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A "cells only" group (vehicle control) and a "blank" group (medium only) are included.

-

Incubation: The plates are incubated for a period that mirrors the antiviral assay duration (e.g., 72 hours).

-

MTT Addition: MTT reagent (typically 5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The CC₅₀ value is determined by plotting viability against the logarithm of the compound concentration.

HBV Antigen Secretion Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) secreted into the cell culture supernatant.

-

Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound as described for the cytotoxicity assay.

-

Supernatant Collection: After the incubation period (e.g., 4 and 8 days), the cell culture supernatant is carefully collected.

-

ELISA Procedure: Commercial ELISA kits for HBsAg and HBeAg are used according to the manufacturer's instructions. Briefly, the collected supernatants are added to microplate wells pre-coated with monoclonal antibodies specific to either HBsAg or HBeAg.

-

Detection: A secondary, enzyme-conjugated antibody is added, followed by a substrate that produces a measurable colorimetric signal.

-

Data Acquisition: The absorbance is read using a microplate reader at the specified wavelength (e.g., 450 nm).

-

Analysis: Antigen levels are calculated based on a standard curve. The inhibition rate is determined by comparing the antigen levels in treated wells to those in untreated control wells. The IC₅₀ is then calculated from the dose-response curve.

HBV DNA Replication Assay (qPCR)

Quantitative Polymerase Chain Reaction (qPCR) is employed to measure the amount of intracellular and extracellular HBV DNA, providing a direct assessment of viral replication.

-

Sample Collection: Following treatment with this compound, both the cell culture supernatant (for extracellular HBV DNA) and the cells themselves (for intracellular HBV DNA) are harvested.

-

DNA Extraction: Viral DNA is extracted from the supernatant and the cell lysates using commercial DNA extraction kits.

-

qPCR Reaction: The extracted DNA is used as a template in a qPCR reaction with primers and probes specific to a conserved region of the HBV genome.

-

Data Acquisition: The amplification of HBV DNA is monitored in real-time.

-

Analysis: The quantity of HBV DNA is determined by comparing the amplification cycle (Ct value) to a standard curve of known HBV DNA concentrations. The inhibitory effect of this compound on HBV replication is assessed by comparing DNA levels in treated versus untreated samples.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general experimental pipeline for evaluating the in vitro anti-HBV activity of a test compound like this compound.

Caption: General workflow for assessing the in vitro anti-HBV activity of this compound.

Known Biological Signaling Pathway of this compound

While the exact signaling pathway for this compound's anti-HBV action is not fully elucidated, its potent anti-inflammatory effects in liver-related cells are well-documented. Inflammation is a critical component of hepatitis B pathology. This compound has been shown to inhibit the activation of key inflammatory pathways such as MAPK, STAT3, and NF-κB.

Caption: Anti-inflammatory signaling pathway inhibited by this compound.

References

A Technical Guide to the Effects of Alisol F on NF-κB and MAPK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alisol F, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, with a specific focus on the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Through the inhibition of these critical pathways, this compound effectively reduces the production of pro-inflammatory mediators, highlighting its potential as a therapeutic agent for a range of inflammatory diseases. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways to serve as a comprehensive resource for the scientific community.

Mechanism of Action: NF-κB and MAPK Pathway Inhibition

This compound exerts its anti-inflammatory effects by targeting two central signaling pathways that regulate the expression of inflammatory genes. In vitro and in vivo studies have shown that this compound can suppress the inflammatory response induced by stimuli such as lipopolysaccharide (LPS).[1][2][3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of target genes, including those for inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).

This compound intervenes in this cascade by inhibiting the phosphorylation of key signaling molecules.[2] Specifically, it has been shown to suppress the LPS-induced phosphorylation of both IκBα and the p65 subunit of NF-κB.[2] By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation of p65, thereby halting the transcription of NF-κB-dependent pro-inflammatory genes.[2]

References

- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Alisol F and the 5-HT3A Receptor: A Technical Whitepaper on a Noncompetitive Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between Alisol F, a triterpenoid compound, and the human 5-hydroxytryptamine type 3A (5-HT3A) receptor. This compound has been identified as a reversible, concentration-dependent, and noncompetitive inhibitor of the 5-HT3A receptor. This document collates the available quantitative data, details relevant experimental methodologies, and presents visual representations of the signaling pathway and inhibitory mechanism to serve as a valuable resource for researchers in pharmacology and drug discovery.

Introduction to the 5-HT3A Receptor

The 5-HT3A receptor is a subtype of the serotonin receptor family and is unique in that it functions as a ligand-gated ion channel.[1][2] Comprised of five subunits arranged around a central pore, the binding of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) triggers a conformational change that opens the channel.[1] This allows for the rapid influx of cations, primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺, leading to depolarization of the neuron.[1][2] 5-HT3A receptors are predominantly expressed in the central and peripheral nervous systems and are critically involved in processes such as emesis, nausea, and anxiety.[1][3] Consequently, antagonists of this receptor are clinically used as antiemetics.[3]

This compound: A Triterpenoid Modulator

This compound is a protostane-type triterpenoid isolated from Alisma orientale, a plant used in traditional medicine. Various Alisol derivatives have been investigated for their pharmacological properties, including their effects on ion channels.[4][5] Research has demonstrated that this compound specifically interacts with and inhibits the function of the human 5-HT3A receptor.[4]

Quantitative Analysis of this compound Interaction with 5-HT3A Receptors

The inhibitory effect of this compound on the human 5-HT3A receptor has been quantified using electrophysiological techniques. The key quantitative parameter reported is the half-maximal inhibitory concentration (IC50). To date, direct binding affinity values such as Kᵢ or Kₑ have not been reported in the available literature.

| Parameter | Value | Receptor Type | Experimental System | Method | Reference |

| IC50 | 79.4 ± 11.0 μM | Human 5-HT3A | Xenopus oocytes | Two-Electrode Voltage-Clamp | [4] |

Mechanism of Action: Noncompetitive Inhibition

Studies have shown that this compound inhibits the 5-HT3A receptor in a noncompetitive and voltage-insensitive manner.[4] This indicates that this compound does not compete with serotonin for binding at the orthosteric site. Instead, it is likely to bind to an allosteric site on the receptor, thereby altering the receptor's conformation and reducing its ability to conduct ions, even when serotonin is bound. This is characterized by a decrease in the maximal response (Emax) to serotonin without a significant change in the agonist's potency (EC50).

Experimental Protocols

The following sections describe the general methodologies employed to characterize the interaction of this compound with 5-HT3A receptors.

Expression of Human 5-HT3A Receptors in Xenopus Oocytes

A standard method for studying ion channels is their heterologous expression in Xenopus laevis oocytes.

-

cRNA Preparation: The cDNA encoding the human 5-HT3A receptor subunit is subcloned into an appropriate expression vector. The plasmid is then linearized, and capped complementary RNA (cRNA) is synthesized in vitro using an RNA polymerase.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer. Healthy, mature oocytes are selected for injection.

-

cRNA Injection: A defined amount of the 5-HT3A cRNA is injected into the cytoplasm of each oocyte using a microinjection pipette.

-

Incubation: The injected oocytes are incubated for 2-7 days in a nutrient-rich solution to allow for the expression and insertion of the 5-HT3A receptors into the oocyte membrane.[6]

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to measure the ion flow through channels expressed in the large Xenopus oocytes.

-

Oocyte Placement: An oocyte expressing 5-HT3A receptors is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).[6]

-

Electrode Impalement: Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -60 mV) by a feedback amplifier.

-

Agonist and Inhibitor Application: Serotonin (agonist) is applied to the oocyte to elicit an inward current through the 5-HT3A receptors. To test the effect of this compound, the oocyte is pre-incubated with this compound for a defined period before the co-application of this compound and serotonin.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed. To determine the IC50, concentration-response curves are generated by applying a fixed concentration of serotonin with varying concentrations of this compound. The data is then fitted to a sigmoidal dose-response equation. To confirm noncompetitive inhibition, full concentration-response curves for serotonin are generated in the absence and presence of a fixed concentration of this compound.

Visualizations

Signaling Pathway of the 5-HT3A Receptor

Caption: 5-HT3A receptor signaling pathway.

Experimental Workflow for Assessing this compound Inhibition

Caption: TEVC experimental workflow.

Logical Relationship of Noncompetitive Inhibition by this compound

Caption: this compound's noncompetitive inhibition.

Conclusion and Future Directions

This compound has been identified as a noncompetitive inhibitor of the human 5-HT3A receptor with an IC50 in the micromolar range.[4] The mechanism of action, occurring at an allosteric site, distinguishes it from many clinically used 5-HT3 antagonists that act competitively. This presents an opportunity for the development of novel modulators with potentially different pharmacological profiles.

Future research should focus on:

-

Detailed Electrophysiological Characterization: Elucidating the precise effects of this compound on the kinetics of the 5-HT3A receptor, such as activation, deactivation, and desensitization rates.

-

Binding Studies: Performing radioligand binding assays to determine the binding affinity (Kᵢ or Kₑ) of this compound for the 5-HT3A receptor and to confirm its binding to a site distinct from the serotonin binding site.

-

Structural Biology: Investigating the structural basis of the this compound-5-HT3A receptor interaction through techniques like cryo-electron microscopy or X-ray crystallography to identify the specific allosteric binding pocket.

-

In Vivo Studies: Evaluating the physiological effects of this compound in animal models to assess its potential therapeutic utility, for example, as an antiemetic or anxiolytic agent.

This in-depth understanding will be crucial for leveraging the unique properties of this compound in the development of new therapeutic agents targeting the 5-HT3A receptor.

References

- 1. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric modulation of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of protostane-type triterpenoids on the 5-HT3A receptor-mediated ion current in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Nonpsychoactive Cannabinoid Cannabidiol Inhibits 5-Hydroxytryptamine3A Receptor-Mediated Currents in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

Alisol F: A Comprehensive Technical Whitepaper on its Discovery, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisol F, a naturally occurring triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising bioactive compound with a spectrum of pharmacological activities. This technical guide provides an in-depth overview of the discovery, structural elucidation, and biological characterization of this compound. Detailed experimental protocols for its isolation and key bioassays are presented, alongside a comprehensive summary of its quantitative biological activities. The established mechanisms of action, particularly its modulation of critical inflammatory signaling pathways, are delineated through structured data and visual diagrams. This document serves as a core resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Discovery and Structural Elucidation

This compound is a protostane-type triterpenoid first identified as a constituent of Alisma orientale (Oriental water plantain), a plant with a long history of use in traditional medicine.[1][2] Its isolation and structural characterization have been achieved through a combination of chromatographic and spectroscopic techniques.

Isolation Protocol

While a specific, detailed protocol for the isolation of this compound is not extensively published, a general and effective method can be adapted from the established procedures for isolating similar triterpenoids, such as Alisol B 23-acetate, from Alisma orientale.[3] This multi-step process involves extraction followed by chromatographic purification.

Experimental Workflow for Isolation of this compound

Caption: A generalized workflow for the isolation and purification of this compound from Alisma orientale.

A likely effective protocol would involve the following steps:

-

Extraction: Supercritical fluid extraction (SFE) with CO2 is employed on the dried and powdered rhizome of Alisma orientale to obtain a crude extract.

-

Primary Purification: The crude extract is then subjected to high-speed counter-current chromatography (HSCCC) to separate the components into various fractions.

-

Fraction Monitoring: Throughout the purification process, fractions are monitored using thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions enriched with this compound are further purified using high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Characterization

The definitive structure of this compound has been elucidated using a combination of spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data |

| Mass Spectrometry (MS) | Multiple Reaction Monitoring (MRM) mode: m/z 533.3 → 487.3[4] |

| ¹H NMR | Specific chemical shift data not readily available in the public domain. |

| ¹³C NMR | Specific chemical shift data not readily available in the public domain. |

Note: While the exact ¹H and ¹³C NMR chemical shifts for this compound are not widely published, the general spectral features of protostane triterpenoids are well-documented and would be consistent with the established structure of this compound.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory, hepatoprotective, and anti-viral properties being the most extensively studied.

Anti-inflammatory and Hepatoprotective Effects

This compound has demonstrated significant anti-inflammatory and liver-protective effects both in vitro and in vivo.[1][2] It effectively suppresses the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

Table 2: Quantitative Anti-inflammatory and Anti-HBV Activity of this compound

| Activity | Model System | Parameter | Result |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α production | Dose-dependent inhibition observed[2] |

| LPS-stimulated RAW 264.7 macrophages | Inhibition of IL-6 production | Dose-dependent inhibition observed[2] | |

| LPS-stimulated RAW 264.7 macrophages | Inhibition of IL-1β production | Dose-dependent inhibition observed[2] | |

| Anti-HBV | HepG2.2.15 cells | Inhibition of HBsAg secretion | IC₅₀: 0.6 µM[4] |

| HepG2.2.15 cells | Inhibition of HBeAg secretion | IC₅₀: 8.5 µM |

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit key signaling pathways, including Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB).[1][2]

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: this compound inhibits LPS-induced inflammation by suppressing the MAPK, STAT3, and NF-κB signaling pathways.

By inhibiting the phosphorylation of key proteins in the MAPK and STAT3 pathways, and preventing the activation of NF-κB, this compound effectively downregulates the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2]

Anti-Hepatitis B Virus (HBV) Activity

This compound has shown potent inhibitory activity against the Hepatitis B virus in vitro.[4] It significantly inhibits the secretion of both the HBV surface antigen (HBsAg) and the HBV e-antigen (HBeAg) in HepG2.2.15 cells.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Experimental Workflow for MTT Assay

Caption: A step-by-step workflow for determining the cytotoxicity of this compound using the MTT assay.

-

Cell Seeding: RAW 264.7 macrophage cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: The cells are then treated with various concentrations of this compound (or vehicle control) and incubated for another 24 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) can then be calculated.

Quantification of Cytokine Production (ELISA)

-

Cell Culture and Stimulation: RAW 264.7 cells are cultured and pre-treated with this compound for 2 hours before stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Sample Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA Procedure: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Analysis of Signaling Pathway Activation (Western Blot)

-

Cell Lysis: After treatment with this compound and/or LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, p38, STAT3, and NF-κB p65.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a natural triterpenoid with well-documented anti-inflammatory, hepatoprotective, and anti-HBV activities. Its mechanism of action, centered on the inhibition of the MAPK, STAT3, and NF-κB signaling pathways, provides a strong rationale for its therapeutic potential in inflammatory diseases and liver conditions. The detailed protocols and quantitative data presented in this whitepaper offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on completing the spectroscopic characterization of this compound, elucidating the specific molecular interactions with its protein targets, and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. Anti-Inflammatory Activities and Liver Protection of this compound and 25-Anhydrothis compound through the Inhibition of MAPK, STAT3, and NF-κB Activation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Alisol F: A Promising Triterpenoid for the Management of Metabolic Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of cardiometabolic risk factors including central obesity, insulin resistance, dyslipidemia, and hypertension, represents a significant global health challenge. The quest for novel therapeutic agents has led to the exploration of natural compounds with pleiotropic effects. Alisol F, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a compound of interest. While its anti-inflammatory and hepatoprotective properties are increasingly recognized, its potential role in mitigating metabolic syndrome is a burgeoning area of research. This technical guide provides a comprehensive overview of the current understanding of this compound's chemistry, its established biological activities, and its putative mechanisms of action in the context of metabolic syndrome, drawing upon direct evidence and insights from closely related Alisol analogues.

Chemical and Physical Properties of this compound

This compound is a tetracyclic triterpenoid characterized by a protostane skeleton. Its chemical structure and properties are foundational to its biological activity.

-

Chemical Formula: C30H48O5

-

Molecular Weight: 488.70 g/mol

-

CAS Number: 155521-45-2

-

Solubility: Soluble in DMSO.[1]

-

Source: Isolated from Alisma orientale (Samuel.) Juz.[2]

This compound and its Role in Metabolic Syndrome: Current Evidence and Postulated Mechanisms

While direct in-vivo evidence detailing this compound's impact on the core components of metabolic syndrome is still developing, a strong mechanistic rationale for its therapeutic potential can be constructed from its known anti-inflammatory effects and by examining the actions of the more extensively studied Alisol A and B.

Anti-inflammatory Effects: A Cornerstone of Metabolic Regulation

Chronic low-grade inflammation is a key pathophysiological driver of insulin resistance and metabolic syndrome.[3] this compound has demonstrated potent anti-inflammatory activities, which are highly relevant to its potential in managing metabolic disease.

This compound has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo.[4][5] This is significant as TNF-α is a known mediator of insulin resistance.[6] The anti-inflammatory effects of this compound are mediated through the inhibition of key signaling pathways including:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound inhibits the phosphorylation of ERK and JNK, key components of the MAPK pathway that are involved in inflammatory responses.[4][5]

-

STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Inhibition of STAT3 activation by this compound further contributes to its anti-inflammatory profile.[5]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: this compound can attenuate the translocation of the NF-κB p65 subunit to the nucleus, a critical step in the transcriptional activation of inflammatory genes.[4][7]

Hepatoprotective Effects and Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is considered the hepatic manifestation of metabolic syndrome.[8] this compound has shown promise in protecting the liver, a central organ in metabolic regulation. In animal models of acute liver injury, this compound improved liver pathology by inhibiting the production of inflammatory cytokines and significantly decreasing serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[4][5] While this model is of acute injury, the underlying anti-inflammatory mechanisms are relevant to the chronic inflammation seen in NAFLD.

Postulated Mechanisms in Lipid and Glucose Metabolism

Insights from Alisol A and B strongly suggest that this compound may favorably modulate lipid and glucose metabolism through several key pathways.

-

AMPK (AMP-activated protein kinase) Activation: The AMPK/ACC/SREBP-1c pathway is a central regulator of energy homeostasis.[9] Activation of AMPK leads to the inhibition of acetyl-CoA carboxylase (ACC), reducing fatty acid synthesis, and the suppression of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[9][10] Alisol A has been shown to activate this pathway, leading to reduced lipid accumulation and improved glucose metabolism.[9][11][12] It is plausible that this compound shares this mechanism.

-

FXR (Farnesoid X Receptor) Agonism: FXR is a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism.[8] Agonism of FXR can lead to reduced hepatic triglyceride accumulation.[13] Alisol B 23-acetate is a known FXR agonist.[2][7][8] Given the structural similarities, this compound may also act as an FXR agonist, contributing to improved metabolic homeostasis.

-

PPAR (Peroxisome Proliferator-Activated Receptor) Modulation: PPARs are nuclear receptors that are key regulators of lipid and glucose metabolism.[5][14] PPARα is involved in fatty acid oxidation, while PPARγ is a key regulator of adipogenesis and insulin sensitivity.[5][15] The broader class of Alisol compounds has been suggested to interact with these pathways.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

|---|---|---|---|---|---|

| NO Production | RAW 264.7 | LPS-stimulated | Not specified | Inhibition | [4] |

| IL-6 Production | RAW 264.7 | LPS-stimulated | Not specified | Inhibition | [4] |

| TNF-α Production | RAW 264.7 | LPS-stimulated | Not specified | Inhibition | [4] |

| IL-1β Production | RAW 264.7 | LPS-stimulated | Not specified | Inhibition |[4] |

Table 2: In Vivo Effects of this compound on Acute Liver Injury

| Parameter | Animal Model | Treatment | Dosage | Result | Reference |

|---|---|---|---|---|---|

| Serum ALT | LPS/d-gal-induced mice | This compound | 20 mg/kg | Significant decrease | [4] |

| Serum AST | LPS/d-gal-induced mice | This compound | 20 mg/kg | Significant decrease | [4] |

| Hepatic TNF-α | LPS/d-gal-induced mice | This compound | 20 mg/kg | Inhibition | [4] |

| Hepatic IL-1β | LPS/d-gal-induced mice | This compound | 20 mg/kg | Inhibition | [4] |

| Hepatic IL-6 | LPS/d-gal-induced mice | this compound | 20 mg/kg | Inhibition |[4] |

Table 3: In Vivo Metabolic Effects of Alisol A in High-Fat Diet (HFD)-Induced Obese Mice

| Parameter | Treatment | Dosage | Result | Reference |

|---|---|---|---|---|

| Body Weight | Alisol A | Not specified | Significant decrease | [9] |

| Total Cholesterol | Alisol A | Not specified | Reversal of HFD-induced increase | [9] |

| Triglycerides | Alisol A | Not specified | Reversal of HFD-induced increase | [9] |

| LDL-C | Alisol A | Not specified | Reversal of HFD-induced increase | [9] |

| Blood Glucose | Alisol A | Not specified | Decrease | [9] |

| Insulin | Alisol A | Not specified | Reversal of HFD-induced increase | [9] |

| Glucose Tolerance | Alisol A | Not specified | Improved | [9] |

| Insulin Sensitivity | Alisol A | Not specified | Improved |[9] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in metabolic syndrome, adapted from studies on related compounds.

In Vivo High-Fat Diet-Induced Obesity Mouse Model

-

Animals: Male C57BL/6J mice, 6-8 weeks old.

-

Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to water and standard chow.

-

Induction of Obesity: Feed mice a high-fat diet (HFD), typically 60% kcal from fat, for 8-12 weeks to induce obesity, hyperlipidemia, and insulin resistance. A control group is fed a standard chow diet.

-

Treatment: Following the induction period, divide the HFD-fed mice into a vehicle control group and this compound treatment groups. Administer this compound (e.g., 10, 20, 50 mg/kg body weight) daily via oral gavage for a period of 4-8 weeks.

-

Monitoring: Monitor body weight and food intake weekly.

-

Metabolic Assessments:

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at the end of the treatment period. For GTT, fast mice overnight and administer an intraperitoneal (IP) injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes. For ITT, fast mice for 4-6 hours and administer an IP injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.[9]

-

Serum Analysis: At the end of the study, collect blood via cardiac puncture after fasting. Centrifuge to obtain serum and measure levels of total cholesterol, triglycerides, LDL-C, HDL-C, insulin, and inflammatory cytokines (TNF-α, IL-6).

-

-

Tissue Collection: Harvest liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Weigh tissues and fix a portion in 4% paraformaldehyde for histology (H&E and Oil Red O staining) and store the remainder at -80°C for molecular analysis (Western blot, qPCR).

In Vitro Cellular Assays

-

Cell Culture:

-

Hepatocytes (e.g., HepG2 or primary hepatocytes): Culture in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Macrophages (e.g., RAW 264.7): Culture in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

-

Induction of Steatosis in Hepatocytes: Treat hepatocytes with a mixture of free fatty acids (e.g., 1 mM oleate and palmitate at a 2:1 ratio) for 24 hours to induce lipid accumulation.

-

This compound Treatment: Co-treat cells with various concentrations of this compound.

-

Assessment of Lipid Accumulation:

-

Oil Red O Staining: Stain cells with Oil Red O to visualize intracellular lipid droplets. Quantify by extracting the dye and measuring absorbance.

-

Triglyceride Assay: Measure intracellular triglyceride content using a commercial assay kit.

-

-

Assessment of Inflammatory Response in Macrophages:

-

LPS Stimulation: Treat RAW 264.7 cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response.

-

Cytokine Measurement: Measure the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using ELISA kits.

-

-

Western Blot Analysis: Lyse cells or tissues and perform Western blotting to determine the protein expression and phosphorylation status of key signaling molecules (e.g., p-AMPK, AMPK, p-ACC, ACC, SREBP-1c, p-ERK, ERK, p-JNK, JNK, IκB-α).

-

Quantitative Real-Time PCR (qPCR): Extract total RNA and perform reverse transcription followed by qPCR to measure the mRNA expression of genes involved in lipogenesis (e.g., Fasn, Scd1), fatty acid oxidation (e.g., Cpt1a), and inflammation (e.g., Tnf, Il6).

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and its analogues.

Caption: this compound's anti-inflammatory mechanism.

Caption: Postulated metabolic pathways of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for metabolic syndrome. Its well-documented anti-inflammatory and hepatoprotective effects, mediated through the inhibition of MAPK, STAT3, and NF-κB signaling, address the chronic low-grade inflammation that is a hallmark of this condition. While direct evidence for this compound's effects on lipid and glucose metabolism is still emerging, the robust data from its analogues, Alisol A and B, strongly suggest that it may also act through the AMPK and FXR pathways to improve metabolic homeostasis.

Future research should focus on:

-

In-depth in vivo studies to quantify the effects of this compound on body weight, fat mass, glucose tolerance, insulin sensitivity, and lipid profiles in models of metabolic syndrome.

-

Head-to-head comparison studies of this compound with Alisol A and B to delineate their relative potencies and specific mechanisms of action.

-

Target identification and validation studies to confirm the direct molecular targets of this compound within the AMPK and FXR pathways.

-

Preclinical safety and pharmacokinetic studies to evaluate the drug-like properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 4. Alisol A Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Alisol B 23-acetate protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A naturally occurring FXR agonist, alisol B 23-acetate, protects against renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]